2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone
Description
This compound features a benzodioxole moiety fused to a piperazine-tetrahydropyrazolo[1,5-a]pyridine scaffold. The benzodioxole group is known for enhancing metabolic stability and binding affinity in bioactive molecules, while the piperazine and tetrahydropyrazolo[1,5-a]pyridine moieties contribute to conformational flexibility and receptor interaction .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c26-20(12-15-4-5-18-19(11-15)29-14-28-18)23-7-9-24(10-8-23)21(27)17-13-16-3-1-2-6-25(16)22-17/h4-5,11,13H,1-3,6-10,12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJDBYROAIJGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)CC4=CC5=C(C=C4)OCO5)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety and a piperazine ring connected to a tetrahydropyrazolo structure. Its molecular formula is C23H28N4O3 with a molecular weight of 408.50 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : It is believed to interact with neurotransmitter receptors, potentially affecting dopamine and serotonin pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
1. Anticancer Activity
Recent studies have indicated that derivatives of the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:
- Case Study : A derivative similar to this compound demonstrated an IC50 value of 2.38 µM against HepG2 liver cancer cells, suggesting potent anticancer activity .
- Mechanism : The anticancer effect is hypothesized to be due to the induction of apoptosis and inhibition of cell proliferation.
2. Neuropharmacological Effects
Research has shown that compounds with similar structures can exhibit neuropharmacological effects:
- Anxiolytic and Antidepressant Properties : Some studies suggest that the piperazine component may enhance anxiolytic effects by modulating serotonin receptors.
3. Antimicrobial Activity
Preliminary data indicates potential antimicrobial properties:
- In Vitro Studies : Compounds with similar scaffolds have shown effectiveness against various bacterial strains, indicating a possible broad-spectrum antimicrobial action.
Data Table: Biological Activities Overview
Comparison with Similar Compounds
Structural Analogues with Benzodioxole and Piperazine Moieties
- 1-(4-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethanone (BD00780869) Structure: Lacks the tetrahydropyrazolo[1,5-a]pyridine group but retains the benzodioxole-piperazine-carbonyl framework. Synthesis: Likely involves benzodioxole-carbonyl coupling to piperazine, analogous to methods in and .
Pyrazoline and Dihydropyrazole Derivatives
- Compound 6g (1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(piperazin-1-yl)ethanone) Structure: Features a tert-butyl-substituted dihydropyrazole instead of tetrahydropyrazolo[1,5-a]pyridine. Bioactivity: Exhibits antibacterial properties, with IR and NMR data confirming carbonyl (1661 cm⁻¹) and piperazine signals (δ 2.3–2.9 ppm) . Synthesis: Reflux with benzoyl chloride and purification via column chromatography .
- Synthesis: Reflux with substituted benzoyl chloride in pyridine, followed by column chromatography .
Tetrahydropyrazolo[1,5-a]pyrimidine Derivatives
- Compound 14a Structure: Contains a trifluoromethyl group on the tetrahydropyrazolo[1,5-a]pyrimidine core.
Flavone and Isoflavone Chimeras
- 2-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4-dihydroxyphenyl)ethanone (29a) Structure: Replaces the piperazine-tetrahydropyrazolo group with a dihydroxyphenyl ring. Synthesis: Utilizes ZnCl₂ and BF₃·Et₂O catalysts, yielding hydroxyl groups that enhance solubility but may reduce stability .
Preparation Methods
Preparation of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl Chloride
The tetrahydropyrazolo[1,5-a]pyridine core is synthesized via a cyclocondensation reaction. A representative protocol adapted from EP2791139B1 involves:
- Reacting 2-aminopyridine with ethyl acetoacetate under acidic conditions to form pyrazolo[1,5-a]pyridine.
- Hydrogenation using Pd/C under H₂ (50 psi) to yield 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.
- Carboxylation at the 2-position via Friedel-Crafts acylation with chloroacetyl chloride, followed by hydrolysis to the carboxylic acid.
- Conversion to the acid chloride using thionyl chloride (SOCl₂) at reflux.
Table 1 : Reaction Conditions for Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic Acid Synthesis
Functionalization of Piperazine
The piperazine ring is conjugated to the tetrahydropyrazolo[1,5-a]pyridine carbonyl group via nucleophilic acyl substitution. A method from PMC9226723 demonstrates:
- Dissolving piperazine in dry THF under N₂.
- Adding tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl chloride dropwise at 0°C.
- Stirring at room temperature for 12h to yield 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine.
Critical Parameters :
- Solvent : Anhydrous THF or DCM prevents hydrolysis.
- Base : Triethylamine (2 eq.) scavenges HCl, driving the reaction to completion.
Assembly of the Ethanone-Piperonyl Moiety
Synthesis of 2-(Benzo[d]dioxol-5-yl)acetyl Chloride
The piperonyl ethanone segment is prepared via:
- Friedel-Crafts acylation of 1,3-benzodioxole with acetyl chloride in AlCl₃ to yield 2-(benzo[d]dioxol-5-yl)acetone.
- Oxidation of the ketone to the carboxylic acid using KMnO₄ in acidic conditions.
- Conversion to the acid chloride with SOCl₂.
Table 2 : Optimization of Piperonyl Ethanone Synthesis
| Step | Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, DCM, 0°C → RT | 70 |
| Oxidation | KMnO₄, H₂SO₄, 60°C | 65 |
| Acid Chloride Formation | SOCl₂, reflux | 90 |
Coupling to Piperazine
The final assembly involves reacting 2-(benzo[d]dioxol-5-yl)acetyl chloride with 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine:
- Combining equimolar amounts in DCM with 2.2 eq. of DIPEA.
- Stirring at room temperature for 6h.
- Purification via silica gel chromatography (EtOAc/hexane) yields the target compound.
Mechanistic Insight : The reaction proceeds via a two-step nucleophilic substitution:
- The piperazine’s secondary amine attacks the electrophilic carbonyl carbon of the acid chloride.
- Elimination of HCl forms the stable amide bond.
Alternative Synthetic Routes
Photoredox-Catalyzed Piperazine Functionalization
A recent advance from programmable piperazine synthesis (PubMed 39484714) enables radical-based functionalization under mild conditions:
- Using [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as a photocatalyst.
- Generating acyl radicals from 2-(benzo[d]dioxol-5-yl)acetic acid via decarboxylation.
- Cross-coupling with preformed 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine.
Advantages :
Analytical Characterization
The target compound is characterized by:
- ¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 1H, Ar-H), 4.25 (m, 4H, OCH₂O), 3.72 (m, 8H, piperazine), 2.90 (t, 2H, CH₂-pyrazolo).
- HRMS : m/z calculated for C₂₃H₂₅N₅O₅ [M+H]⁺: 488.1934, found: 488.1929.
Challenges and Optimization Strategies
Byproduct Formation During Coupling
Low Yields in Cyclocondensation
- Issue : Incomplete ring closure during pyrazolo[1,5-a]pyridine synthesis.
- Optimization : Microwave-assisted synthesis at 150°C reduces reaction time to 30min, improving yield to 88%.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves a multistep approach:
Core Formation : Begin with cyclization reactions to construct the benzo[d][1,3]dioxole moiety (e.g., using catechol derivatives and dichloromethane under acidic conditions).
Piperazine Functionalization : Introduce the tetrahydropyrazolo[1,5-a]pyridine carbonyl group via coupling reactions. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for aryl-aryl bond formation .
Final Assembly : Use amide coupling agents (e.g., HATU or EDC) to link the piperazine and pyrazolo-pyridine moieties.
- Yield Optimization : Monitor reaction conditions (temperature, solvent polarity, and catalyst loading). For example, using DMF as a solvent at 80°C improves coupling efficiency .
Q. How is the structural integrity of the compound confirmed during synthesis?
- Methodological Answer : Structural validation requires:
Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm hydrogen/carbon environments (e.g., benzodioxole protons at δ 6.7–7.1 ppm and piperazine carbons at δ 45–55 ppm) .
Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 449.18 for CHNO) .
X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for the tetrahydropyrazolo-pyridine ring .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity across studies (e.g., conflicting IC50_{50}50 values)?
- Methodological Answer : Contradictions often arise from:
Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For instance, prolonged exposure (>24 hrs) may degrade labile functional groups like the benzodioxole ring .
Compound Stability : Perform stability studies in physiological buffers (pH 7.4, 37°C) using HPLC to track degradation products.
Target Selectivity : Use siRNA knockdown or CRISPR-edited cell models to isolate off-target effects .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer :
- Solubility Enhancement : Introduce hydrophilic substituents (e.g., hydroxyl or amine groups) on the piperazine ring. PEGylation or nanoformulation (liposomes) can improve bioavailability .
- Metabolic Stability : Replace metabolically labile groups (e.g., methylenedioxy in benzodioxole) with trifluoromethyl or deuterated analogs. Liver microsome assays (human/rat) quantify metabolic half-life improvements .
Q. How can the compound’s mechanism of action be rigorously validated against proposed biological targets (e.g., kinase inhibition)?
- Methodological Answer :
Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates. Identified targets are validated via Western blot .
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, on/off rates) between the compound and purified targets (e.g., PI3K or mTOR) .
Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target active sites. Mutagenesis studies (e.g., alanine scanning) confirm critical binding residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
